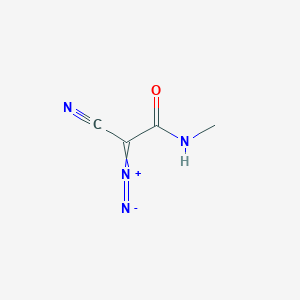
2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate is a chemical compound with a unique structure that includes a cyano group, a diazonium group, and a methylamino group
Méthodes De Préparation
The synthesis of 2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate typically involves the reaction of cyanoacetamide with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyano group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate include:
2-Cyano-2-diazonio-1-ethoxyethenolate: This compound has an ethoxy group instead of a methylamino group.
2-Cyano-2-diazonio-1-(ethylamino)ethen-1-olate: This compound has an ethylamino group instead of a methylamino group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties.
Propriétés
Numéro CAS |
91679-52-6 |
|---|---|
Formule moléculaire |
C4H4N4O |
Poids moléculaire |
124.10 g/mol |
Nom IUPAC |
2-cyano-2-diazo-N-methylacetamide |
InChI |
InChI=1S/C4H4N4O/c1-7-4(9)3(2-5)8-6/h1H3,(H,7,9) |
Clé InChI |
LIKUCCLMIOZGDR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(=[N+]=[N-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)
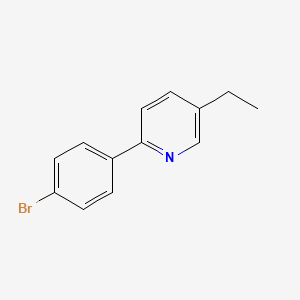
![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)

![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)

![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
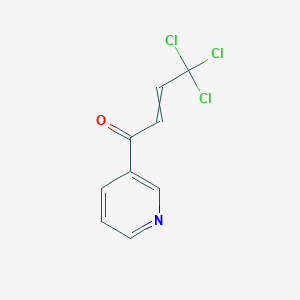
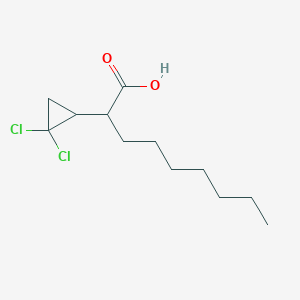
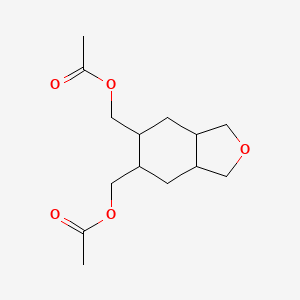
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
